In-depth Technical Guide to 3,6-Dichloropyridin-2-amine (CAS No. 313535-01-2)
In-depth Technical Guide to 3,6-Dichloropyridin-2-amine (CAS No. 313535-01-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichloropyridin-2-amine, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its emerging role in targeting signaling pathways relevant to neurodegenerative diseases.
Core Chemical Identity and Properties
3,6-Dichloropyridin-2-amine, also known as 2-Amino-3,6-dichloropyridine, is a disubstituted pyridine derivative. Its unique structure, featuring an amino group and two chlorine atoms on the pyridine ring, makes it a versatile building block in the synthesis of complex heterocyclic molecules.
Table 1: Physicochemical Properties of 3,6-Dichloropyridin-2-amine
| Property | Value | Source |
| CAS Number | 313535-01-2 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| IUPAC Name | 3,6-dichloropyridin-2-amine | [1] |
| Canonical SMILES | C1=CC(=C(C(=N1)N)Cl)Cl | [1] |
| InChI Key | URVRCFABAVMFKP-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 161.9751535 | [1] |
| Monoisotopic Mass | 161.9751535 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 3,6-Dichloropyridin-2-amine. The following hazard information is based on GHS classifications.
Table 2: GHS Hazard Statements for 3,6-Dichloropyridin-2-amine
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[1]
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Experimental Protocols: Synthesis of Aminopyridines
A specific, detailed experimental protocol for the synthesis of 3,6-Dichloropyridin-2-amine was not found in the available literature. However, a general method for the amination of dichloropyridines can be adapted from established procedures such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Representative Protocol: Buchwald-Hartwig Amination for the Synthesis of an Aminopyridine
This protocol is a general representation and would require optimization for the specific synthesis of 3,6-Dichloropyridin-2-amine.
Materials:
-
A dichloropyridine starting material
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Amine source (e.g., ammonia equivalent or a protected amine)
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Palladium catalyst (e.g., Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0))
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Phosphine ligand (e.g., Xantphos, BrettPhos)
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Base (e.g., NaOtBu, sodium tert-butoxide; Cs₂CO₃, cesium carbonate)
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Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
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Schlenk tube or similar reaction vessel for inert atmosphere conditions
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Standard laboratory glassware
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Magnetic stirrer and heating plate
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the dichloropyridine and the amine source to the Schlenk tube.
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.
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Reaction: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aminopyridine.
Applications in Drug Discovery and Development
Substituted pyridines are a prevalent structural motif in many approved drugs and clinical candidates. 3,6-Dichloropyridin-2-amine serves as a valuable intermediate in the synthesis of novel compounds for various therapeutic areas. Of particular interest is its potential application in the development of treatments for neurodegenerative disorders like Alzheimer's disease.
Targeting Alzheimer's Disease: Inhibition of GSK-3β and CK-1δ
Recent research has focused on the development of dual-target inhibitors for enzymes implicated in the pathology of Alzheimer's disease. Two such enzymes are Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[3] Both kinases are involved in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease.[3][4]
The Wnt signaling pathway, which is crucial for neuronal function and synaptic plasticity, is dysregulated in Alzheimer's disease.[2][3] GSK-3β and CK-1δ are key components of this pathway.[3] Aminopyridine derivatives have shown promise as inhibitors of these kinases, suggesting that compounds derived from 3,6-Dichloropyridin-2-amine could be developed as potential therapeutic agents to modulate the Wnt signaling pathway and mitigate the progression of Alzheimer's disease.[3]
Diagram 1: Simplified Wnt Signaling Pathway and the Role of GSK-3β/CK-1δ Inhibition
Caption: Wnt signaling pathway and the inhibitory action of a potential drug candidate.
Diagram 2: Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of novel kinase inhibitors.
References
- 1. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,6-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3,5-dichloropyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
